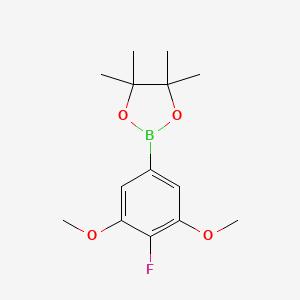

4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester

Description

4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester (CAS: 2096337-82-3) is a boronic acid derivative with the molecular formula C₁₄H₂₀BFO₄ and a molecular weight of 282.12 g/mol. It is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic molecules, particularly in pharmaceutical and materials science research . The compound is characterized by its fluorinated and dimethoxy-substituted aromatic ring, which enhances its electronic properties and stability compared to non-fluorinated analogs. Its purity is typically >97%, and it is stored at 4–8°C to prevent decomposition .

Properties

IUPAC Name |

2-(4-fluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-10(17-5)12(16)11(8-9)18-6/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTZVVANZMQAPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901145107 | |

| Record name | 1,3,2-Dioxaborolane, 2-(4-fluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901145107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096337-82-3 | |

| Record name | 1,3,2-Dioxaborolane, 2-(4-fluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096337-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(4-fluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901145107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester typically involves the reaction of 4-fluoro-3,5-dimethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts.

Protodeboronation: This reaction involves the removal of the boronic ester group, often catalyzed by acids or bases.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Protodeboronation: Acids like hydrochloric acid or bases like sodium hydroxide are used.

Major Products Formed

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Protodeboronation: The major product is the corresponding hydrocarbon.

Scientific Research Applications

4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester is extensively used in:

Chemistry: As a reagent in Suzuki-Miyaura coupling for the synthesis of complex organic molecules.

Biology: In the development of biologically active compounds and pharmaceuticals.

Medicine: As a precursor in the synthesis of drugs and diagnostic agents.

Industry: In the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves:

Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 4-fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester with structurally related compounds:

Key Observations :

- Substituent Effects : Fluorine and methoxy groups enhance solubility in polar solvents (e.g., chloroform) compared to methyl or chloro substituents . For example, the 4-fluoro-3,5-dimethoxy analog exhibits higher solubility than its 3,5-dimethyl counterpart due to increased polarity from methoxy groups .

- Storage Stability : The 4-fluoro-3,5-dimethoxy derivative requires refrigeration (4–8°C), whereas analogs like FM-1606 (methyl-substituted) or hydroxy-substituted variants (e.g., ) are stable at ambient temperatures, likely due to reduced hydrolytic sensitivity .

Suzuki-Miyaura Cross-Coupling Reactions

- This compound demonstrates superior reactivity in coupling reactions compared to less electron-rich analogs. The electron-withdrawing fluorine and donating methoxy groups balance the aromatic ring’s electronic profile, facilitating oxidative addition with palladium catalysts .

- In contrast, 3,5-dimethylphenylboronic acid pinacol ester (FM-1606) shows slower reaction kinetics due to steric hindrance from methyl groups and reduced electronic activation .

Stability Toward Hydrolysis

- Pinacol esters are generally hydrolytically stable, but substituents influence degradation rates. For example, 3,5-dichloro-4-hydroxyphenylboronic acid pinacol ester undergoes faster hydrolysis under acidic conditions compared to the 4-fluoro-3,5-dimethoxy analog, likely due to the electron-withdrawing effect of chlorine .

Enzyme Inhibition

- 4-Nitrophenylboronic acid pinacol ester reacts rapidly with H₂O₂ to form phenolic products, a property exploited in hydrogen peroxide sensing . The 4-fluoro-3,5-dimethoxy analog may exhibit slower reaction kinetics due to reduced electron deficiency at the boron center .

- In penicillin-binding protein (PBP1b) inhibition, boronic acids with electron-deficient aromatic rings (e.g., 2-formylbenzeneboronic acid ) show higher activity than esters like 4-fluoro-3,5-dimethoxyphenylboronic acid pinacol ester , which require prior hydrolysis to the free acid for activity .

Pharmaceutical Intermediates

- The 4-fluoro-3,5-dimethoxy derivative is a key intermediate in synthesizing fluorinated drug candidates, leveraging its stability and reactivity . Comparatively, 3-chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester is used in agrochemical synthesis, highlighting substituent-dependent application niches.

Biological Activity

4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester (CAS: 2096337-82-3) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. Its structure includes a fluorine atom and two methoxy groups on a phenyl ring, contributing to its unique chemical properties and biological interactions.

The compound functions primarily as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often implicated in various diseases, including cancer and neurodegenerative disorders. Specifically, boronic acids have been shown to interact with the active sites of kinases, leading to inhibition of their activity.

Inhibition of Protein Kinases

Research indicates that 4-fluoro-3,5-dimethoxyphenylboronic acid can inhibit several classes of protein kinases, including:

- Phosphoinositide 3-kinase (PI3K) : This kinase is involved in cellular growth and survival pathways. Inhibition can lead to reduced proliferation of cancer cells .

- Cyclin-G associated kinase (GAK) : Selective inhibitors of GAK have shown promise in preclinical studies for their potential anti-cancer effects .

Case Studies

- Cancer Treatment : In vitro studies have demonstrated that boronic acid derivatives can reduce cell viability in various cancer cell lines by inducing apoptosis through kinase inhibition. For instance, compounds similar to 4-fluoro-3,5-dimethoxyphenylboronic acid have been tested against breast and prostate cancer cells, showing significant reductions in cell proliferation rates.

- Neurodegenerative Disorders : The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease. Research indicates that kinase inhibitors can modulate neuroinflammatory responses, which are critical in the progression of these diseases .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for various kinases have been reported in the low nanomolar range (e.g., <100 nM), indicating potent inhibitory activity .

- Selectivity Profiles : Comparative studies with other boronic acids reveal that 4-fluoro-3,5-dimethoxyphenylboronic acid exhibits a favorable selectivity profile towards specific kinases, minimizing off-target effects .

Data Table: Biological Activity Overview

| Biological Activity | Target Kinase | IC50 Value (nM) | Effect |

|---|---|---|---|

| Inhibition | PI3K | <50 | Reduced cell proliferation |

| Inhibition | GAK | <30 | Induced apoptosis |

| Neuroprotection | MLK3 | <14 | Modulated neuroinflammation |

Q & A

Q. What are standard experimental conditions for Suzuki-Miyaura cross-coupling reactions using this boronic ester?

The compound is typically employed in Pd-catalyzed couplings under inert atmospheres (N₂/Ar) with bases like Na₂CO₃ or CsF in solvents such as THF or DMF. Optimal temperatures range from 60–100°C, depending on aryl halide reactivity. Monitoring reaction progress via TLC or HPLC is recommended to confirm boronate consumption .

Q. How should this boronic ester be purified to ensure high reactivity in coupling reactions?

Column chromatography using silica gel with hexane/ethyl acetate gradients is standard. For moisture-sensitive applications, anhydrous solvents and inert handling (glovebox) are critical. Purity (>95%) should be verified via ¹H/¹¹B NMR or GC-MS to avoid side reactions .

Q. What safety precautions are necessary when handling this compound?

Avoid skin/eye contact and inhalation. Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse with water for 15+ minutes and seek medical attention. Store under refrigeration (2–8°C) in airtight, desiccated containers to prevent hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dimethoxy and 4-fluoro substituents influence cross-coupling efficiency?

The electron-donating methoxy groups enhance boronate stability but may slow oxidative addition with electron-rich aryl halides. The fluorine atom introduces mild electron-withdrawing effects, potentially improving coupling rates with electron-deficient partners. Competitive protodeboronation can occur under acidic conditions, requiring pH control (pH 7–9) .

Q. What analytical methods are best suited to detect and quantify reaction byproducts (e.g., deboronation or dimerization)?

Q. How does solvent polarity impact the stability of this boronic ester in aqueous reaction media?

Hydrolysis is accelerated in polar protic solvents (e.g., H₂O/THF mixtures). Stability studies at pH 7.27 show a half-life >24 hours in buffered THF, but degradation increases significantly below pH 6. Use aprotic co-solvents (dioxane, DME) and mild bases (K₃PO₄) to suppress acid-mediated decomposition .

Q. What strategies mitigate homocoupling or protodeboronation during challenging cross-couplings?

- Additives : Use Pd(OAc)₂ with SPhos or XPhos ligands to suppress β-hydride elimination.

- Oxygen-free conditions : Degas solvents to prevent boronate oxidation.

- Temperature modulation : Lower temperatures (40–60°C) reduce protodeboronation in electron-deficient systems .

Data Contradiction & Optimization

Q. How to reconcile conflicting reports on coupling yields with heteroaryl halides?

Discrepancies often arise from halide reactivity (e.g., bromothiophene vs. chloropyridine) or ligand choice. Screen ligands (e.g., PdCl₂(dppf)) and bases (Cs₂CO₃ vs. K₃PO₄) systematically. Kinetic studies (e.g., UV-Vis monitoring) can identify rate-limiting steps .

Q. Why does this boronic ester exhibit variable stability in long-term storage despite identical CAS-listed purity?

Trace moisture or acidic impurities in solvents accelerate hydrolysis. Repurify via recrystallization (hexane/CH₂Cl₂) and store with molecular sieves. Confirm stability via periodic ¹H NMR to detect degradation peaks (δ 6.8–7.2 ppm for phenolic byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.